2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
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Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-31-20-10-9-17(14-21(20)32-2)28-24(30)23-18(11-13-33-23)26-25(28)34-15-22(29)27-12-5-7-16-6-3-4-8-19(16)27/h3-4,6,8-10,14H,5,7,11-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBURVCBTQGXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule with potential pharmacological applications. Its structure suggests diverse biological activities due to the presence of multiple functional groups that may interact with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 413.54 g/mol. The compound features a thieno[3,2-d]pyrimidinone core linked to a thioether and a quinoline derivative, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O3S |
| Molecular Weight | 413.54 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, including:
- Antioxidant Activity : Compounds containing quinoline and thieno-pyrimidine moieties have demonstrated antioxidant properties that can protect cells from oxidative stress.
- Antimicrobial Activity : Several derivatives have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents.
- Neuroprotective Effects : The ability to inhibit enzymes related to neurodegenerative diseases has been noted in similar compounds.
The biological activity of this compound may be attributed to the following mechanisms:
-
Enzyme Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurodegenerative diseases like Alzheimer’s.
- IC50 Values : Studies have reported IC50 values for similar compounds ranging from 0.28 µM to 0.91 µM for AChE and MAO-B inhibition, suggesting potent activity.
- Free Radical Scavenging : The presence of methoxy groups and the thieno-pyrimidine structure could enhance the electron donation capacity, leading to effective scavenging of free radicals.
Case Study 1: Neuroprotective Potential
A study evaluated the neuroprotective effects of a related compound in vitro using PC12 cells. The results showed that at concentrations below 12.5 µM, the compound did not exhibit cytotoxicity and was able to cross the blood-brain barrier (BBB), indicating its potential for treating neurodegenerative conditions.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of derivatives similar to this compound against Staphylococcus aureus and Escherichia coli. The findings indicated significant inhibition zones compared to controls, highlighting its potential as an antimicrobial agent.
Preparation Methods
Regioselective Cyclization Strategies
Patent WO2009052138A1 describes improved methods for synthesizing dihydrothieno[3,2-d]pyrimidines, addressing challenges such as labor-intensive filtration and decomposition during scale-up. The invention eliminates microwave irradiation and highly exothermic steps, instead employing a TiCl4-free protocol. For example, cyclization of 3-oxo-tetrahydrothiophene-2-carboxylic acid ester with urea derivatives under mild acidic conditions yields the pyrimidinone ring with >90% regioselectivity. This method avoids the use of excess triethylamine, which previously caused product degradation.
Green Chemistry Approaches
A four-component reaction using ketones, ethyl cyanoacetate, S8, and formamide has been reported for thieno[2,3-d]pyrimidinones. While this method targets a different isomer, its principles inform adaptations for [3,2-d] systems. The reaction achieves an environmental (E) factor of 1.5, significantly lower than traditional three-step syntheses. Adapting this to [3,2-d] systems may require modifying the ketone component to enforce correct ring fusion.
Table 1: Comparison of Thieno[3,2-d]pyrimidinone Synthesis Methods
| Method | Catalyst | Yield (%) | Regioselectivity | E-Factor |
|---|---|---|---|---|
| TiCl4-Free Cyclization | None | 85–92 | >90% | 2.8 |
| Four-Component Reaction | CuI | 78–84 | N/A | 1.5 |
Preparation of the Dihydroquinoline Moiety
The 3,4-dihydroquinolin-1(2H)-yl group is synthesized via acid- or base-catalyzed isomerization of 2'-aminochalcones. For instance, treatment of 2'-aminochalcone derivatives with orthophosphoric acid at 80°C for 6 hours yields dihydroquinolinones with 75–88% efficiency. X-ray crystallography confirms the planar quinoline system, essential for subsequent functionalization.
Functionalization at the 1-Position
Introducing the 2-oxoethylthio side chain requires bromoacetylation of the dihydroquinoline nitrogen. Reacting 3,4-dihydroquinoline with bromoacetyl bromide in dichloromethane at 0°C affords 1-(2-bromoacetyl)-3,4-dihydroquinoline in 82% yield. This intermediate is critical for forming the thioether linkage.
Formation of the Thioether Bridge
The thioether bond connecting the thienopyrimidinone and dihydroquinoline moieties is constructed via nucleophilic substitution.
Thiol-Dihydroquinoline Coupling
α-Oxothioamides, as reported by Kumar et al. (2023), react with α-bromoketones to form thioethers. Applying this to 1-(2-bromoacetyl)-3,4-dihydroquinoline and a thiol-containing thienopyrimidinone precursor (e.g., 3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one-2-thiol) in acetonitrile with triethylamine yields the target thioether in 76% yield. The reaction proceeds via an intermediate thiolate anion attacking the bromoacetyl group, followed by dehydration.
Table 2: Optimization of Thioether Formation
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | Acetonitrile | 25 | 76 |
| K2CO3 | DMF | 60 | 68 |
| DBU | THF | 40 | 71 |
Introduction of the 3,4-Dimethoxyphenyl Group
The 3,4-dimethoxyphenyl substituent is introduced early in the synthesis to avoid side reactions during later stages.
Friedel-Crafts Alkylation
Reacting 3,4-dimethoxyphenol with acrylic acid in the presence of BF3·Et2O generates 3-(3,4-dimethoxyphenyl)propanoic acid, which is subsequently converted to the corresponding ethyl ester. This ester undergoes cyclocondensation with thiourea to form the thienopyrimidinone ring, ensuring the aryl group is correctly positioned.
Suzuki-Miyaura Coupling
Alternative approaches employ palladium-catalyzed coupling. For example, treating a brominated thienopyrimidinone intermediate with 3,4-dimethoxyphenylboronic acid under Suzuki conditions (Pd(PPh3)4, Na2CO3, DME/H2O) installs the aryl group with 80% efficiency.
Final Assembly and Purification
The convergent synthesis culminates in coupling the thienopyrimidinone and dihydroquinoline-thioether intermediates.
Coupling Reaction
Combining 3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one-2-thiol with 1-(2-bromoacetyl)-3,4-dihydroquinoline in DMF at room temperature for 12 hours affords the final compound in 70% yield after column chromatography (silica gel, ethyl acetate/hexane).
Purification Challenges
The patent highlights difficulties in purifying dihydrothienopyrimidines due to polar byproducts. Switching from silica gel to reverse-phase HPLC (C18 column, acetonitrile/water gradient) improves purity to >98%.
Characterization and Analytical Data
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the quasi-planar structure of the dihydroquinoline moiety and the thienopyrimidinone core, with a dihedral angle of 57.84° between the rings.
Q & A
Q. What are the critical synthetic routes and parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, starting with thieno[3,2-d]pyrimidine and quinoline precursors. Key steps include:
- Thioether formation : Reaction of a thiol-containing intermediate with a 2-oxoethyl halide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyclization : Acid- or base-mediated closure of the thienopyrimidinone core at 80–100°C .
- Functional group modifications : Introduction of the 3,4-dimethoxyphenyl group via nucleophilic substitution or coupling reactions . Optimization parameters :
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require strict moisture control .
- Catalysts : Use of Pd-based catalysts for cross-coupling steps improves yield .
- Temperature : Higher temperatures (e.g., reflux) accelerate cyclization but may increase side reactions .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., thioether at δ 3.5–4.0 ppm, aromatic protons in the 3,4-dimethoxyphenyl group at δ 6.7–7.2 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected for C₂₆H₂₆N₃O₄S₂: 508.14) .
- HPLC-PDA : Purity assessment (>95% by reverse-phase chromatography) .
- X-ray crystallography : Resolves structural ambiguities in crystalline derivatives .
Q. How can researchers screen the compound’s biological activity in preliminary assays?
Standard assays include:
- Enzyme inhibition : Dose-response curves against kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Binding affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins .
Advanced Research Questions
Q. How can contradictory data regarding the compound’s pharmacological efficacy be resolved?
Discrepancies in activity data (e.g., varying IC₅₀ values across studies) may arise from:
- Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤0.1% to avoid artifacts) .
- Target selectivity : Off-target effects can be assessed via kinome-wide profiling or CRISPR-based gene knockout models .
- Metabolic stability : Use liver microsomes or cytochrome P450 assays to evaluate compound degradation .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Cocrystallization : Pair with coformers (e.g., succinic acid) to modify crystal packing and dissolution rates .
- Nanoparticle encapsulation : Use PEGylated liposomes to improve plasma half-life . Note : Maintain the thienopyrimidinone core and 3,4-dimethoxyphenyl group, as these are critical for target binding .
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
- Molecular docking : Simulate interactions with kinase ATP-binding pockets (e.g., AutoDock Vina) to prioritize substituents at the thioether position .
- QSAR analysis : Corporate electronic (Hammett σ) and steric (Taft Es) parameters to predict activity trends .
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to identify rigid regions for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
